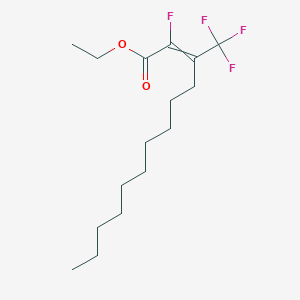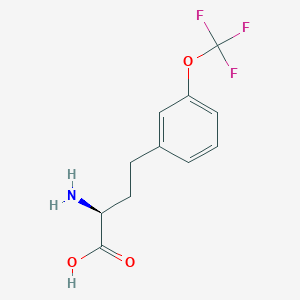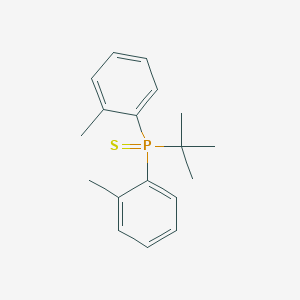
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, two methylphenyl groups, and a sulfanylidene-lambda~5~-phosphane core
Vorbereitungsmethoden
The synthesis of tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of tert-butyl chloride with bis(2-methylphenyl)phosphine sulfide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding phosphine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including its ability to interact with biological macromolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also interact with biological macromolecules, potentially affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane can be compared with similar compounds such as tert-butyl-bis(2-methylphenyl)phosphane and other phosphine derivatives. These compounds share similar structural features but differ in their reactivity and applications. The presence of the sulfanylidene group in this compound imparts unique properties that distinguish it from other phosphine derivatives.
Similar compounds include:
- tert-butyl-bis(2-methylphenyl)phosphane
- tert-butyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane
Eigenschaften
CAS-Nummer |
918962-32-0 |
|---|---|
Molekularformel |
C18H23PS |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
tert-butyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H23PS/c1-14-10-6-8-12-16(14)19(20,18(3,4)5)17-13-9-7-11-15(17)2/h6-13H,1-5H3 |
InChI-Schlüssel |
LCIOOVDKYSSHPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


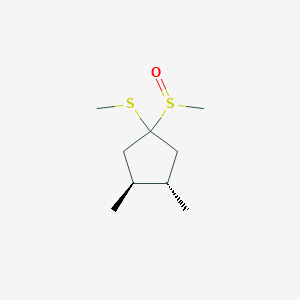

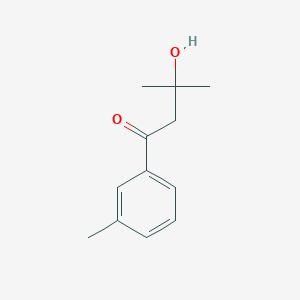
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
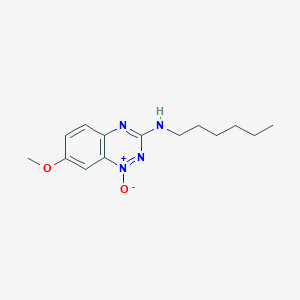


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)



